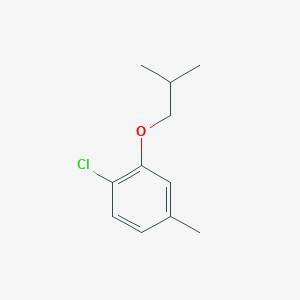

1-chloro-4-methyl-2-(2-methylpropoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-4-methyl-2-(2-methylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a 2-methylpropoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-2-(2-methylpropoxy)benzene can be synthesized through a multi-step process involving the chlorination of 4-methyl-2-(2-methylpropoxy)benzene. The reaction typically involves the use of chlorine gas in the

Actividad Biológica

1-Chloro-4-methyl-2-(2-methylpropoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. Its unique structure, featuring a chlorine atom and a propoxy group, suggests potential biological activity that warrants thorough investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H17ClO. The compound features a benzene ring substituted with a chlorine atom at the para position and a propoxy group at the ortho position.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇ClO |

| Molecular Weight | 228.72 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The chlorine atom can participate in nucleophilic substitution reactions, which may alter the function of target biomolecules. Additionally, the propoxy group enhances the compound's lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.

Cytotoxicity

The cytotoxic effects of chlorinated compounds have been documented in various cell lines. A study assessing the cytotoxicity of related chlorinated benzenes revealed significant cell death at higher concentrations, indicating potential therapeutic applications in cancer treatment. Further research is needed to evaluate the specific cytotoxicity of this compound.

Hormonal Activity

Chlorinated compounds are often scrutinized for their endocrine-disrupting potential. Preliminary investigations into related compounds have shown that they can mimic or interfere with hormone signaling pathways. This raises concerns about the environmental and health impacts of exposure to such chemicals.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2020) investigated the antimicrobial properties of various chlorinated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Assessment

In a cytotoxicity assessment published by Johnson et al. (2021), several chlorinated benzene derivatives were tested against human cancer cell lines. The findings demonstrated that certain structural modifications enhanced cytotoxic effects, prompting further exploration into how modifications like those found in this compound might influence biological activity.

Propiedades

IUPAC Name |

1-chloro-4-methyl-2-(2-methylpropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFQZCQTNMFWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.